molecular formula C10H12ClN5O2 B592159 tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate CAS No. 1263425-79-1

tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate

Cat. No. B592159
CAS RN: 1263425-79-1
M. Wt: 269.689
InChI Key: VCYPUIIDDDBELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate” is a chemical compound with the molecular formula C10H12ClN5O2. It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11ClN4/c1-9(2,3)8-12-11-7-5-4-6(10)13-14(7)8/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Antioxidant Activity

A study synthesized new derivatives of 8-(41-hydroxy-3R-benzylidenamino)-6-tertbutyl-8Н-[1,2,4]triazolo[4,3-b][1,2,4]triazine-7-ones to evaluate their antioxidant properties. This research indicates that the structural modification of such compounds can lead to both antioxidant and prooxidant properties, highlighting the importance of electron-withdrawing substituents in influencing antioxidant activity (Novodvorskyi et al., 2020).

Cardiovascular Agents

Another study focused on the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, including pyrrole, thiophene, and pyridazine, for their coronary vasodilating and antihypertensive activities. Among the compounds studied, 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine showed promising potential as a cardiovascular agent (Sato et al., 1980).

Synthesis and Structure Analysis

Research into the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involved synthesis, structure analysis via XRD, and evaluation of intermolecular interactions through Hirshfeld surface analysis. This study provides insights into the molecular structure and potential pharmacological applications of such compounds (Sallam et al., 2021).

Antimicrobial Activity

A synthesis of 3-substituted phenyl-6-substituted phenyl-1,2,4-triazolo[4,3-b]pyridazines was undertaken to explore their antituberculostatic, antifungal, and antibacterial activities. This study contributes to the understanding of the biological activities of triazolo[4,3-b]pyridazines and their potential as antimicrobial agents (Islam & Siddiqui, 2010).

properties

IUPAC Name

tert-butyl N-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O2/c1-10(2,3)18-9(17)13-6-4-7(11)15-16-5-12-14-8(6)16/h4-5H,1-3H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYPUIIDDDBELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN2C1=NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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